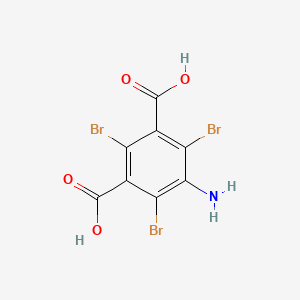

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid

Description

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid (C₈H₃Br₃NO₄) is a halogenated aromatic dicarboxylic acid featuring three bromine atoms and an amino group on a benzene ring. Its unique structure combines heavy bromine atoms, which enhance X-ray scattering properties, with functional groups (amino and carboxyl) that enable coordination chemistry. This compound has emerged as a critical tool in macromolecular crystallography, particularly for multi-wavelength anomalous dispersion (MAD) phasing in protein structure determination . Its high thermal stability and photoelectronic properties also make it relevant in materials science .

Properties

IUPAC Name |

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKQFJKPOZCZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224892 | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35453-30-6 | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromo-5-amino-isophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86LB7G8ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid typically involves the bromination of 5-aminoisophthalic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:

Bromination: 5-aminoisophthalic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a temperature of around 50-60°C.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The purification steps may include additional techniques such as distillation and filtration to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under appropriate conditions.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of a catalyst like sulfuric acid.

Major Products

Substitution: Products with different functional groups replacing the bromine atoms.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Esterification: Formation of ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

B3C features a benzene ring substituted with three bromine atoms and two carboxylic acid groups. This structure allows for multiple reactivity pathways, making it a versatile building block in organic synthesis. Its heavy bromine atoms also provide unique properties for crystallography applications.

Chemistry

B3C serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions, oxidation, and esterification—allows chemists to create diverse derivatives for further research.

Table 1: Chemical Reactions of B3C

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with other groups | NaOH or KOH in polar solvents |

| Oxidation | Conversion of amino group to nitro group | KMnO4 or H2O2 |

| Esterification | Reaction with alcohols to form esters | Alcohol + H2SO4 catalyst |

Biology

B3C has been investigated as a biochemical probe due to its interactions with proteins. It particularly targets trypsin-1 through hydrogen bonding, potentially influencing protein digestion and other biological processes.

Case Study: Protein Crystallography

In studies involving crystallography, B3C has been used effectively as a heavy atom marker in Multiple-wavelength Anomalous Dispersion (MAD) phasing. Its unique "bromine triangle" configuration enhances the visibility of protein structures during X-ray diffraction analysis.

Medicine

The compound is explored for its potential therapeutic properties. Due to its interactions with biological molecules, B3C may serve as a lead compound in drug discovery processes targeting specific enzymes or receptors.

Example: Potential Use in Drug Development

Research indicates that derivatives of B3C could be developed into non-ionic contrast agents for radiological imaging, enhancing the visibility of tissues during diagnostic procedures .

Industrial Applications

B3C finds utility in the production of specialty chemicals and materials. Its reactivity allows for the development of new materials with specific properties tailored for industrial applications.

Table 2: Industrial Uses of B3C

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the synthesis of advanced polymers |

| Material Science | Development of materials with enhanced properties |

Crystallography Studies

A notable application of B3C is its role in solving the crystal structures of proteins using MAD phasing techniques. For instance, it has been incorporated into crystals via co-crystallization methods to enhance structural determination accuracy .

Study Overview:

- Objective: To determine the structure of hen egg-white lysozyme.

- Method: Co-crystallization with B3C.

- Outcome: Successful resolution of crystal structure using anomalous scattering from bromine atoms.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

B3C has also been utilized in constructing coordination polymers and MOFs due to its multidentate ligand capabilities. It can coordinate with various metal ions like Cd(II) and Zn(II), leading to materials with potential applications in gas adsorption and catalysis.

Mechanism of Action

The mechanism of action of 5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

5-Amino-2,4,6-Triiodoisophthalic Acid

- Structure : Replaces bromine with iodine atoms.

- Applications : Used in medical imaging agents (e.g., Iopamiro, Solutrast) due to iodine’s high X-ray attenuation . Also serves as a precursor for iodinated contrast agents .

- Comparison :

- Atomic Properties : Iodine (Z = 53) provides stronger X-ray scattering than bromine (Z = 35), making triiodo derivatives superior for radiography but more expensive and less thermally stable.

- Reactivity : Bromine’s lower atomic weight and smaller size enhance solubility in organic solvents compared to iodine derivatives .

5-Amino-2,4,6-Tribromoisophthalic Acid (BOTVUC)

Functional Group Analogs

5-Phosphonobenzene-1,3-Dicarboxylic Acid

- Structure: Replaces amino and bromine groups with a phosphono (-PO₃H₂) moiety.

- Applications : Forms 3D metal-organic frameworks (MOFs) with zinc(II), exhibiting catalytic and proton-conductive properties .

- Comparison: Coordination Chemistry: The phosphono group enables stronger metal coordination than carboxyl/amino groups, leading to robust frameworks. Lack of Halogens: Limits X-ray applications but enhances catalytic versatility .

Adamantane-1,3-Dicarboxylic Acid

Application-Oriented Analogs

Ferulic Acid Dehydrodimers

- Structure : Biologically derived dimers with dicarboxylic groups (e.g., trans-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid) .

- Applications : Found in plant cell walls; used in lignin biosynthesis studies.

- Comparison :

Itaconic Acid (2-Methylenesuccinic Acid)

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid (CAS No. 35453-30-6) is an organic compound classified under m-phthalic acid derivatives. This compound features a benzene ring with three bromine substituents, an amino group, and two carboxylic acid groups. Its unique structure contributes to its biological activity and potential applications in various fields, including biochemistry and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The primary biological target of this compound is trypsin-1 , a serine protease involved in protein digestion. The interaction occurs through hydrogen bonding, influencing various biochemical pathways related to protein metabolism and digestion.

Biochemical Pathways

The compound's interaction with proteins may modulate several biochemical pathways. This modulation can affect processes such as:

- Protein Digestion : By influencing the activity of trypsin-1.

- Signal Transduction : Potentially affecting cellular signaling pathways involving proteolytic enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi, which may be attributed to its ability to disrupt cellular processes in these microorganisms .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Results indicate that while it has therapeutic potential, higher concentrations may lead to cytotoxic effects. The compound's selectivity towards cancer cells compared to normal cells suggests its possible application in targeted cancer therapies .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 μg/mL and above.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 μM concentration) compared to control groups .

- Biochemical Interactions : The compound was found to interact with several key enzymes involved in metabolic pathways, suggesting a broader role in metabolic regulation beyond trypsin inhibition .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are explored for applications in:

- Pharmaceutical Development : As potential drug candidates targeting specific diseases.

- Material Science : In the development of specialty chemicals and materials due to its unique properties.

Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Clinical trials to assess its efficacy and safety as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid, and how can purity be optimized?

Methodological Answer:

- Synthesis : Begin with a benzene tricarboxylic acid precursor. Introduce bromine via electrophilic aromatic substitution using FeBr₃ as a catalyst. Protect the amino group during bromination to prevent side reactions. Sequential bromination at positions 2, 4, and 6 requires precise temperature control (0–5°C for regioselectivity) .

- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with a C18 column. Monitor purity via HPLC-DAD (λ = 254 nm) and elemental analysis (targeting <1% residual solvent or halides) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.5–8.5 ppm) and carboxy/amino group signals (δ 160–175 ppm for COOH; δ 3–5 ppm for NH₂).

- FTIR : Confirm NH₂ (3300–3500 cm⁻¹) and COOH (1700–1750 cm⁻¹) stretches.

- Purity Assessment : Use TLC (silica gel, ethyl acetate:hexane = 1:2) and combustion analysis (target C: 25.1%, H: 1.2%, N: 3.3%, Br: 56.7%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial design to test variables: temperature (X₁: 0°C vs. 25°C), catalyst loading (X₂: 1 mol% vs. 5 mol%), and bromine stoichiometry (X₂: 3 eq vs. 3.5 eq). Analyze interactions using ANOVA to identify dominant factors in yield and purity .

- Byproduct Mitigation : Use in situ IR to monitor bromine consumption. Quench excess Br₂ with Na₂S₂O₃ to prevent over-bromination .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For ambiguous splitting, employ 2D NMR (COSY, HSQC) to map coupling pathways.

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in carboxy groups) using variable-temperature NMR (VT-NMR) .

Q. What computational tools can predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Q. How can mechanistic studies elucidate the bromination pathway?

Methodological Answer:

- Isotopic Labeling : Introduce ⁸¹Br isotopes at specific positions via directed ortho-metalation. Track regioselectivity using LC-MS.

- Kinetic Profiling : Perform stopped-flow UV-Vis spectroscopy to measure intermediate formation rates (e.g., σ-complexes during bromination) .

Safety & Data Integrity

Q. What safety protocols are essential for handling this compound’s brominated derivatives?

Methodological Answer:

Q. How can AI-enhanced data management improve reproducibility in studies involving this compound?

Methodological Answer:

- Digital Lab Notebooks : Use LabArchives or ELN to track reaction parameters (e.g., humidity, stirring speed).

- Machine Learning : Train models on historical data to predict optimal recrystallization solvents (e.g., random forest algorithms using dielectric constant and logP as inputs) .

Tables for Key Data

Q. Table 1. Optimized Reaction Conditions via Factorial Design

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 5 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Br₂ (eq) | 3.0 | 3.5 | 3.2 |

Q. Table 2. Spectral Benchmarks

| Technique | Key Peaks/Criteria |

|---|---|

| ¹H NMR (DMSO-d6) | δ 8.2 (s, 1H, ArH), δ 12.1 (s, 2H, COOH) |

| FTIR | 3360 cm⁻¹ (NH₂), 1710 cm⁻¹ (COOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.